molecular formula C9H18ClNO2 B8545925 N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide

N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide

Cat. No.: B8545925
M. Wt: 207.70 g/mol
InChI Key: FQFBMDUBIQSECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H18ClNO2/c1-8(2,5-10)7(13)11-9(3,4)6-12/h12H,5-6H2,1-4H3,(H,11,13)

InChI Key

FQFBMDUBIQSECL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C(C)(C)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1,1-dimethyl-2-chloroethyl)-4,4-dimethyl-2-oxazoline was prepared as follows. Initially, N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide was prepared by adding dropwise, at room temperature, a solution of 3-chloropivaloyl chloride (1.0 eq., 56 g, 0.36 mol) in CHCl3 (100 mL) to a stirred mixture of 2-amino-2-methyl-1-propanol (2.0 eq., 64.4 g, 0.72 mol) in CHCl3 (300 mL) over a period of one (1) hour. This mixture was allowed to auto-reflux for twenty (20) minutes and was then stirred overnight. The whitish-yellow precipitate that formed was gravity filtered, and the resulting yellow-brown solution was concentrated and purified by vacuum distillation (140-150° C., 1 mm Hg). The resulting yellow oil (61 g, 81%) was pure N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide as evidenced by 1H NMR (CDCl3): δ1.13 (s, 6H, CH3, CH3), 1.30 (s, 6H, CH3, CH3), 2.2 (br s, 1H, OH), 3.3 (s, 2H, CH2,—Cl), 3.6 (s, 2CH2—OH), 5.78 (br s, 1H, NH).
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56 g
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reactant
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64.4 g
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reactant
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( 1 )
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0 (± 1) mol
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reactant
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100 mL
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300 mL
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( 20 )
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